molecular formula C8H10N2 B8660662 5-(Prop-1-en-2-yl)pyridin-3-amine

5-(Prop-1-en-2-yl)pyridin-3-amine

Cat. No. B8660662
M. Wt: 134.18 g/mol
InChI Key: GOJWSNKGTQHZJL-UHFFFAOYSA-N
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Patent
US08143293B2

Procedure details

To a solution of 5-(prop-1-en-2-yl)pyridin-3-amine (0.773 g, 2.48 mmol) in ethanol (8 mL) was added 10% Pd/C (0.132 g, 0.124 mmol) and the resulting suspension was stirred under a hydrogen atmosphere (1 atm) for 18 h. The reaction was filtered through Celite® and washed forward with EtOH. The filtrate was concentrated, diluted with EtOAc (30 mL) and washed with H2O (1×15 ml) and brine (1×15 ml). The aqueous phase was back-extracted with EtOAc (1×20 ml). The combined organic layers were dried (MgSO4) and concentrated to afford 5-isopropylpyridin-3-amine (0.453 g, 134%) as a light yellow oil. MS (ESI) m/z: 137.1 (M+H+).
Quantity
0.773 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
0.132 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]=[C:2]([C:4]1[CH:5]=[C:6]([NH2:10])[CH:7]=[N:8][CH:9]=1)[CH3:3]>C(O)C.[Pd]>[CH:2]([C:4]1[CH:5]=[C:6]([NH2:10])[CH:7]=[N:8][CH:9]=1)([CH3:3])[CH3:1]

Inputs

Step One
Name
Quantity
0.773 g
Type
reactant
Smiles
C=C(C)C=1C=C(C=NC1)N
Name
Quantity
8 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
0.132 g
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
the resulting suspension was stirred under a hydrogen atmosphere (1 atm) for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction was filtered through Celite®
WASH
Type
WASH
Details
washed forward with EtOH
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
ADDITION
Type
ADDITION
Details
diluted with EtOAc (30 mL)
WASH
Type
WASH
Details
washed with H2O (1×15 ml) and brine (1×15 ml)
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was back-extracted with EtOAc (1×20 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C(C)(C)C=1C=C(C=NC1)N
Measurements
Type Value Analysis
AMOUNT: MASS 0.453 g
YIELD: PERCENTYIELD 134%
YIELD: CALCULATEDPERCENTYIELD 134.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.